![molecular formula C22H25BrN4O4S B2828651 N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide CAS No. 391887-74-4](/img/structure/B2828651.png)

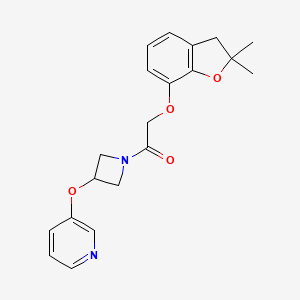

N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of pyrazoline . Pyrazolines and their derivatives have been the focus of recent research due to their confirmed biological and pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives involved the use of physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For instance, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives involved several steps, including reactions with L-valine/NaOH, ethyl chloroformate/4-methylmorfoline, and POCl3 .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using NMR, IR, and elemental analysis . For instance, the NMR data for N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were reported as follows: 1H-NMR δ: 7.32–7.52 (m, 7H, ArH), 6.84 (s, 1H, CH of thiazole), 7.64 (s, 1H, –CONH) 3.50 (s, 2H, CH2), 3.18 (s, 1H, Ar–NH); 13C-NMR δ: 128.4, 131.1, 121.6, 127.2, 129.3, 131.2, 119.2, 129.5, 113.4, 146.0, 105.4, 143.3 (12C of aromatic nucleus), 163.2, 104.4, 149.5 (3C of thiazole), 164.7 (1C of amide) .Applications De Recherche Scientifique

Synthesis and Biological Activity

Researchers have explored the synthesis of derivatives similar to the chemical , focusing on their antiproliferative and antilipolytic activities. A study by Shkoor et al. (2021) highlighted the synthesis of a series of benzene derivatives exhibiting cytotoxicity in various cancer cells, suggesting a potential for antineoplastic capacities (Shkoor et al., 2021). This research underscores the compound's relevance in the development of cancer therapies, particularly for obesity-related colorectal cancers.

Antimicrobial Applications

Several studies have been dedicated to the synthesis and characterization of sulfanilamide derivatives, revealing their structural, thermal, and antimicrobial properties. For instance, Lahtinen et al. (2014) synthesized sulfanilamide derivatives and analyzed their antibacterial and antifungal activities, although they found no significant antibacterial activity (Lahtinen et al., 2014). Similarly, research on 1,2,4-triazole derivatives has shown potential antimicrobial properties, offering insights into the development of new therapeutic agents against microbial diseases (Desai et al., 2013).

Antitubercular Activity

Investigations into compounds with a structural affinity to N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide have also extended to antitubercular activity. Shiradkar et al. (2007) synthesized a series of derivatives showing moderate to better activity against Mycobacterium tuberculosis, signifying their importance in addressing tuberculosis (Shiradkar et al., 2007).

Mécanisme D'action

Mode of Action

The presence of a 1,2,4-triazole ring and a sulfanylidene group could potentially enable the compound to act as a hydrogen bond donor or acceptor, influencing its interaction with biological targets .

Biochemical Pathways

Compounds containing 1,2,4-triazole rings have been associated with a wide range of biological activities, including antimicrobial, antifungal, and antitumor effects

Pharmacokinetics

The presence of multiple ethoxy groups could potentially enhance the compound’s lipophilicity, which may influence its absorption and distribution within the body

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the structural features of the compound, it is plausible that it may exert a range of biological effects. Compounds with similar structures have been associated with antimicrobial, antifungal, and antitumor activities .

Propriétés

IUPAC Name |

N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25BrN4O4S/c1-4-29-17-11-14(12-18(30-5-2)20(17)31-6-3)21(28)24-13-19-25-26-22(32)27(19)16-9-7-15(23)8-10-16/h7-12H,4-6,13H2,1-3H3,(H,24,28)(H,26,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHFWGQETQOILF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25BrN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2,4-dioxo-3-[6-oxo-6-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)hexyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2828578.png)

![N-(4-chlorobenzyl)-2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2828579.png)

![2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2828584.png)

![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2828586.png)

![(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2828587.png)

![N-(benzo[d]thiazol-6-yl)-1-naphthamide](/img/structure/B2828591.png)